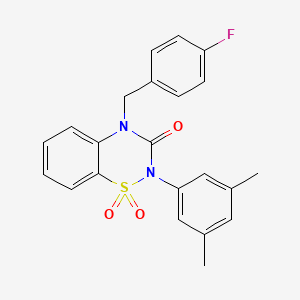
2-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,5-dimethylphenyl)-4-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 899949-74-7) belongs to the benzothiadiazine class of compounds, which have garnered attention for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H19FN2O3S with a molecular weight of 410.5 g/mol . The structure includes a benzothiadiazine core that is significant for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds in the benzothiadiazine family exhibit a variety of biological activities including:
- Anticonvulsant Effects : Some derivatives have shown promise as anti-epileptic agents.
- Neuroprotective Properties : They may protect against neuronal damage in various models of neurodegeneration.
- Antimicrobial Activity : Certain structural modifications can enhance antibacterial properties.
The mechanisms by which this compound exerts its biological effects include:
- Modulation of Neurotransmitter Systems : The compound may influence levels of neurotransmitters such as serotonin and gamma-aminobutyric acid (GABA), contributing to its anticonvulsant effects.
- Oxidative Stress Reduction : It has been shown to scavenge reactive oxygen species (ROS), thus protecting cells from oxidative damage.
- Receptor Interaction : The compound may interact with specific receptors involved in neurological processes.
Research Findings and Case Studies
Recent studies have highlighted the potential applications of this compound in treating neurological disorders. For instance:
- A study demonstrated that related compounds improved seizure control in animal models through neurochemical profiling that indicated alterations in neurotransmitter levels and oxidative stress markers .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticonvulsant | Modulates neurotransmitter levels | |
| Neuroprotective | Reduces oxidative stress | |
| Antimicrobial | Enhances antibacterial properties |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzothiadiazine derivatives.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Chloro-3-methyl-4H-benzothiadiazine 1,1-dioxide | Chlorine substitution at position 7 | Enhanced receptor activity |
| 3-Amino-7-fluoro-4H-benzothiadiazine 1,1-dioxide | Amino group at position 3 | Antimicrobial activity |
| 6-Methyl-2H-benzothiadiazine 1,1-dioxide | Methyl group at position 6 | Potential anti-inflammatory effects |
特性
IUPAC Name |
2-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-11-16(2)13-19(12-15)25-22(26)24(14-17-7-9-18(23)10-8-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPYFOLEUAOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














